molecular formula C16H21Cl2N3 B12914634 2-Chloro-N-(4-chlorobutyl)-N-(2-methylpropyl)quinazolin-4-amine CAS No. 84347-18-2

2-Chloro-N-(4-chlorobutyl)-N-(2-methylpropyl)quinazolin-4-amine

Cat. No.: B12914634
CAS No.: 84347-18-2
M. Wt: 326.3 g/mol
InChI Key: NMMKYYPHUNXXLS-UHFFFAOYSA-N
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Description

2-chloro-N-(4-chlorobutyl)-N-isobutylquinazolin-4-amine is a chemical compound with the molecular formula C16H21Cl2N3. It is a member of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-chlorobutyl)-N-isobutylquinazolin-4-amine typically involves the reaction of quinazoline derivatives with appropriate alkylating agents. One common method involves the reaction of 2-chloroquinazoline with 4-chlorobutylamine and isobutylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-chlorobutyl)-N-isobutylquinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

2-chloro-N-(4-chlorobutyl)-N-isobutylquinazolin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-chlorobutyl)-N-isobutylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(4-chlorobutyl)-N-isobutylquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both 4-chlorobutyl and isobutyl groups in the quinazoline scaffold enhances its potential for diverse applications in medicinal chemistry and biological research .

Biological Activity

2-Chloro-N-(4-chlorobutyl)-N-(2-methylpropyl)quinazolin-4-amine is a chemical compound belonging to the quinazoline family, which is recognized for its diverse biological activities. This compound, with the molecular formula C16H21Cl2N3C_{16}H_{21}Cl_2N_3, has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antimicrobial research.

  • Molecular Formula : C16H21Cl2N3C_{16}H_{21}Cl_2N_3
  • Molecular Weight : 326.3 g/mol
  • CAS Number : 84347-18-2
  • IUPAC Name : this compound
PropertyValue
Molecular FormulaC16H21Cl2N3
Molecular Weight326.3 g/mol
CAS Number84347-18-2
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves the reaction of quinazoline derivatives with alkylating agents. A common method includes reacting 2-chloroquinazoline with 4-chlorobutylamine and isobutylamine in the presence of a base such as potassium carbonate, using dimethylformamide (DMF) as a solvent under elevated temperatures.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines such as HePG2 (liver cancer), MCF7 (breast cancer), and A549 (lung cancer). The mechanism often involves the inhibition of specific kinases or enzymes crucial for tumor growth .

In vitro assays demonstrated that compounds similar to this compound can induce apoptosis and cell cycle arrest, leading to reduced viability of cancer cells .

Antimicrobial Activity

The biological evaluation of quinazoline derivatives has also revealed antimicrobial properties. Studies suggest that these compounds can exhibit activity against various bacterial strains, making them potential candidates for developing new antibacterial agents .

Anti-inflammatory Effects

Quinazoline derivatives are known for their anti-inflammatory effects as well. The modulation of inflammatory pathways through the inhibition of pro-inflammatory cytokines has been documented in several studies, indicating their potential use in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : The compound may inhibit kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Receptor Modulation : It may act on certain receptors, altering their activity and leading to downstream effects that promote apoptosis or inhibit proliferation.
  • Enzyme Interaction : The compound could bind to enzymes linked to inflammation or cancer progression, thereby exerting therapeutic effects.

Case Studies and Research Findings

  • Cytotoxicity Assessment : A study evaluating the cytotoxic effects of various quinazoline derivatives found that those containing similar side chains exhibited significant inhibition against HePG2 and MCF7 cell lines, with IC50 values indicating potent activity .
  • Docking Studies : Molecular docking analyses have been conducted to predict the binding affinity of these compounds to their target proteins, providing insights into their potential efficacy as therapeutic agents .
  • In Vivo Studies : Further investigations into animal models have shown promising results in tumor inhibition when treated with quinazoline derivatives, suggesting a potential pathway for clinical applications .

Properties

CAS No.

84347-18-2

Molecular Formula

C16H21Cl2N3

Molecular Weight

326.3 g/mol

IUPAC Name

2-chloro-N-(4-chlorobutyl)-N-(2-methylpropyl)quinazolin-4-amine

InChI

InChI=1S/C16H21Cl2N3/c1-12(2)11-21(10-6-5-9-17)15-13-7-3-4-8-14(13)19-16(18)20-15/h3-4,7-8,12H,5-6,9-11H2,1-2H3

InChI Key

NMMKYYPHUNXXLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CCCCCl)C1=NC(=NC2=CC=CC=C21)Cl

Origin of Product

United States

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